molecular formula C19H14BrNO4 B4564909 ethyl 6-bromo-5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate

ethyl 6-bromo-5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B4564909
M. Wt: 400.2 g/mol
InChI Key: HEDBRVSCAVGIFC-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate: is a complex organic compound belonging to the benzofuran family Benzofurans are characterized by their fused benzene and furan rings, which confer unique chemical properties

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 6-bromobenzofuran-3-carboxylate as the core structure.

  • Functionalization: Cyanomethoxy group is introduced via nucleophilic substitution reactions.

  • Phenyl Group Addition: The phenyl group is added through electrophilic aromatic substitution.

Industrial Production Methods:

  • Batch Processing: Large-scale synthesis often employs batch reactors to control reaction conditions precisely.

  • Catalysts: Transition metal catalysts, such as palladium or nickel, are used to enhance reaction efficiency.

  • Purification: The final product is purified using techniques like recrystallization or column chromatography.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the bromo group to a more reactive species.

  • Reduction: Reduction reactions can be used to modify the cyanomethoxy group.

  • Substitution: Nucleophilic substitution reactions are common for introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Bromo derivatives can be converted to carboxylic acids or ketones.

  • Reduction Products: Cyanomethoxy group can be reduced to primary amines.

  • Substitution Products: Various substituted benzofurans can be synthesized.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

  • Pathways: The exact pathways depend on the biological context but can include signaling pathways or metabolic processes.

Comparison with Similar Compounds

  • Ethyl 6-bromo-5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate

  • Ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate

  • Ethyl 6-bromo-2-methyl-5-(propionyloxy)-1-benzofuran-3-carboxylate

This compound's versatility and unique properties make it a valuable asset in scientific research and industrial applications. Its synthesis, reactions, and applications highlight its importance in advancing our understanding and utilization of complex organic molecules.

Properties

IUPAC Name

ethyl 6-bromo-5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO4/c1-2-23-19(22)17-13-10-16(24-9-8-21)14(20)11-15(13)25-18(17)12-6-4-3-5-7-12/h3-7,10-11H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDBRVSCAVGIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC#N)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 6-bromo-5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate
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ethyl 6-bromo-5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate
Reactant of Route 3
ethyl 6-bromo-5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate

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